molecular formula C24H19Cl2N3O4 B12208270 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

Cat. No.: B12208270
M. Wt: 484.3 g/mol
InChI Key: RWGKKDXXZFXDRQ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and phenoxy groups, as well as a phenol ring substituted with a dichlorobenzyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through etherification reactions, where a phenol derivative reacts with a halogenated pyrimidine intermediate.

    Substitution with the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through nucleophilic aromatic substitution reactions, where a dichlorobenzyl halide reacts with a phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol and amino groups can be oxidized under suitable conditions to form quinones and nitroso derivatives, respectively.

    Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms in the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol can be compared with other similar compounds, such as:

    Aminopyrimidines: Compounds with similar pyrimidine structures but different substituents.

    Phenoxy Derivatives: Compounds with similar phenoxy groups but different core structures.

    Dichlorobenzyl Derivatives: Compounds with similar dichlorobenzyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19Cl2N3O4

Molecular Weight

484.3 g/mol

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H19Cl2N3O4/c1-31-15-3-2-4-17(10-15)33-22-12-28-24(27)29-23(22)18-7-6-16(11-21(18)30)32-13-14-5-8-19(25)20(26)9-14/h2-12,30H,13H2,1H3,(H2,27,28,29)

InChI Key

RWGKKDXXZFXDRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)O)N

Origin of Product

United States

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